molecular formula C13H11FN4OS B2417811 1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one CAS No. 885524-40-3

1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B2417811
CAS No.: 885524-40-3
M. Wt: 290.32
InChI Key: YOBDRRWDOSBBDH-UHFFFAOYSA-N
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Description

1,5-Diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a pyrrolone ring with a thiazole ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with thioamide to form the thiazole ring, followed by cyclization with a suitable diketone to form the pyrrolone ring. The reaction conditions often involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1,5-Diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1,5-Diamino-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one: Similar structure but lacks the thiazole ring.

    4-(4-Fluorophenyl)-1,3-thiazole-2-amine: Contains the thiazole ring but lacks the pyrrolone ring.

Uniqueness

1,5-Diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one is unique due to its combined pyrrolone and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for various applications in research and industry.

Properties

IUPAC Name

1-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4OS/c14-8-3-1-7(2-4-8)9-6-20-13(17-9)11-10(19)5-18(16)12(11)15/h1-4,6,15,19H,5,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEICGFNWUZYCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1N)C2=NC(=CS2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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